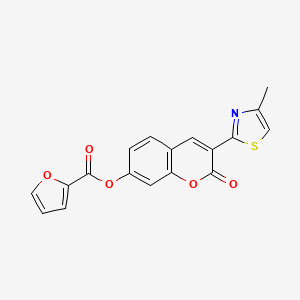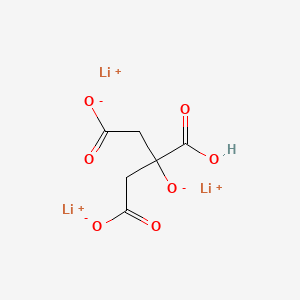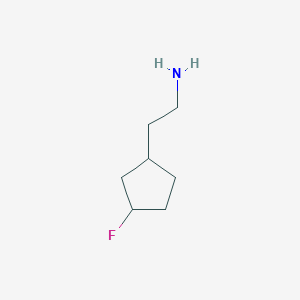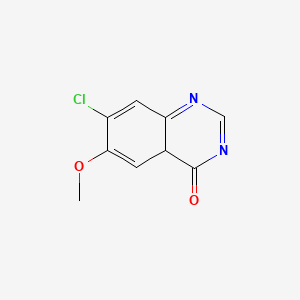![molecular formula C21H21AuClP+ B12345635 Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
Gold, chloro[tris(4-methylphenyl)phosphine]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold, chloro[tris(4-methylphenyl)phosphine]- is a chemical compound with the molecular formula C21H20AuClP. It is also known as chloro[tri(p-tolyl)phosphine]gold(I). This compound is a gold complex where gold is coordinated with a chlorine atom and three 4-methylphenyl (p-tolyl) groups attached to a phosphine ligand. It is commonly used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Gold, chloro[tris(4-methylphenyl)phosphine]- can be synthesized through several methods. One common synthetic route involves the reaction of gold chloride (AuCl) with tris(4-methylphenyl)phosphine in an appropriate solvent. The reaction is typically carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Análisis De Reacciones Químicas
Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine or phosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:
Biology: Research studies have explored its potential use in biological systems, particularly in the development of gold-based drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Comparación Con Compuestos Similares
Gold, chloro[tris(4-methylphenyl)phosphine]- can be compared with other similar gold complexes, such as:
Chloro(triphenylphosphine)gold(I): This compound has triphenylphosphine ligands instead of 4-methylphenyl groups.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine ligands and is used in similar catalytic applications.
The uniqueness of gold, chloro[tris(4-methylphenyl)phosphine]- lies in its specific ligand environment, which can influence its catalytic properties and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C21H21AuClP+ |
|---|---|
Peso molecular |
536.8 g/mol |
Nombre IUPAC |
chloro-tris(4-methylphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1; |
Clave InChI |
WWAKYVAMJKCJDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5,8-dimethyl-2-oxo-3H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B12345559.png)

![3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345574.png)
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)
![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)

